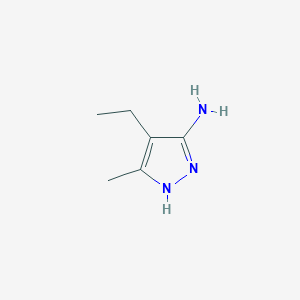

4-Ethyl-3-methyl-1H-pyrazol-5-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethyl-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-5-4(2)8-9-6(5)7/h3H2,1-2H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQGVTQBADVJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151521-79-8 | |

| Record name | 4-ethyl-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Ethyl-3-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-Ethyl-3-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into its chemical properties, a proposed synthetic pathway, and its potential as a scaffold for novel therapeutics. The pyrazole core is a well-established pharmacophore, and understanding the nuances of its substituted derivatives is paramount for the rational design of new chemical entities.

Core Molecular Attributes

4-Ethyl-3-methyl-1H-pyrazol-5-amine is a substituted pyrazole with the molecular formula C₆H₁₁N₃. The structural arrangement of an ethyl group at the 4-position and a methyl group at the 3-position of the pyrazole ring, along with a crucial amino group at the 5-position, bestows upon it a unique electronic and steric profile. This profile is key to its potential interactions with biological targets.

Below is a table summarizing the key molecular identifiers and properties of 4-Ethyl-3-methyl-1H-pyrazol-5-amine and its commonly available hydrochloride salt.

| Property | 4-Ethyl-3-methyl-1H-pyrazol-5-amine (Free Base) | 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride |

| Molecular Formula | C₆H₁₁N₃ | C₆H₁₂ClN₃[1] |

| Molecular Weight | 125.17 g/mol | 161.63 g/mol [1] |

| Monoisotopic Mass | 125.0953 Da | Not applicable |

| CAS Number | Not available | 1106570-11-9[1] |

| Chemical Structure |  |  |

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets with high affinity and specificity. The diverse biological activities exhibited by pyrazole-containing compounds underscore their therapeutic potential.[2]

The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. This has led to the development of numerous FDA-approved drugs containing the pyrazole core, highlighting its clinical significance.

Diagram: The Central Role of the Pyrazole Core in Medicinal Chemistry

Caption: Diverse therapeutic applications of the pyrazole scaffold.

Proposed Synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

A logical precursor for the target molecule is 2-ethylacetoacetonitrile (3-cyano-2-pentanone). The reaction of this precursor with hydrazine would lead to the formation of the desired 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Experimental Protocol: A Proposed Synthesis

Reaction Scheme:

Step-by-step Methodology:

-

Reaction Setup: To a solution of 2-ethylacetoacetonitrile (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The reaction is typically carried out under a nitrogen atmosphere.

-

Reaction Conditions: The reaction mixture is then heated to reflux (the boiling point of the solvent) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.[3] The reaction time can vary from a few hours to overnight.

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then taken up in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any unreacted hydrazine and other water-soluble impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Diagram: Synthetic Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Physicochemical and Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental data for 4-Ethyl-3-methyl-1H-pyrazol-5-amine, the following characterization data is predicted based on its chemical structure and data from analogous compounds.

| Property | Predicted Value/Characteristics |

| Appearance | Off-white to light yellow solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water |

| ¹H NMR | - Ethyl group: A triplet for the methyl protons and a quartet for the methylene protons. - Methyl group: A singlet. - NH₂ group: A broad singlet. - NH of pyrazole: A broad singlet. |

| ¹³C NMR | Signals corresponding to the ethyl and methyl carbons, as well as the three distinct carbons of the pyrazole ring. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and pyrazole), C-H stretching (aliphatic), and C=N and C=C stretching of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Potential Applications in Drug Discovery

The unique substitution pattern of 4-Ethyl-3-methyl-1H-pyrazol-5-amine makes it an attractive scaffold for the development of novel therapeutic agents. The presence of the primary amino group at the 5-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Based on the known biological activities of other substituted pyrazoles, this compound and its derivatives could be explored for the following applications:

-

Anticancer Agents: Many pyrazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[4]

-

Anti-inflammatory Drugs: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Substituted pyrazoles have demonstrated efficacy against a range of bacterial and fungal pathogens.[5]

-

Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif in many protein kinase inhibitors, which are crucial in cancer therapy.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Ethyl-3-methyl-1H-pyrazol-5-amine is not currently available. However, based on the known hazards of similar aminopyrazole derivatives, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Health Hazards: May cause skin and eye irritation.[6] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

4-Ethyl-3-methyl-1H-pyrazol-5-amine represents a promising building block for the development of new chemical entities with potential therapeutic applications. Its synthesis, while not explicitly detailed in the literature, can be readily achieved through established chemical methodologies. The strategic placement of ethyl, methyl, and amino groups on the pyrazole core provides a unique platform for the design of targeted therapies. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

References

- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

-

ResearchGate. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Methylcyclooctene (CAS 933-11-9). Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-ethyl-5-methyl-1H-pyrazol-1-yl)aniline. Retrieved from [Link]

-

MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

Howei Pharm. (n.d.). Page 82-332501 to 350000 - Cas List Page. Retrieved from [Link]

-

LookChem. (n.d.). 2-Butyne-1,4-diol MSDS CasNo.110-65-6. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Therapeutic Landscape of Pyrazole Derivatives for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazole derivatives, moving beyond a mere cataloging of activities to elucidate the underlying mechanisms of action, structure-activity relationships (SAR), and the practicalities of their synthesis and evaluation. We will delve into the established roles of pyrazoles in anti-inflammatory and analgesic therapies, their burgeoning importance in oncology as kinase inhibitors, and their continued relevance in combating microbial infections. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and field-proven insights to inspire and guide future innovation.

The Enduring Legacy and Versatility of the Pyrazole Core

The journey of pyrazole-based drugs from historical analgesics to cutting-edge targeted therapies underscores the remarkable versatility of this heterocyclic motif. The presence of the pyrazole ring in a multitude of approved drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and a host of modern kinase inhibitors for cancer, is a testament to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] The pyrazole core's ability to engage in hydrogen bonding, hydrophobic interactions, and pi-stacking, combined with its metabolic stability, makes it an ideal building block for designing potent and selective therapeutic agents.[1] This guide will dissect the chemical nuances that have enabled pyrazole derivatives to address a wide spectrum of diseases.

Anti-inflammatory and Analgesic Applications: The COX-2 Inhibition Paradigm

One of the most well-established therapeutic applications of pyrazole derivatives is in the management of pain and inflammation through the selective inhibition of cyclooxygenase-2 (COX-2).[3]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib, stem from their ability to selectively inhibit the COX-2 enzyme.[4] COX enzymes (both COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] By selectively targeting COX-2, pyrazole derivatives can reduce the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a better gastrointestinal safety profile compared to non-selective NSAIDs.[3][6]

Below is a diagram illustrating the COX-2 inhibitory pathway of celecoxib.

Caption: COX-2 Inhibition by Celecoxib.

Structure-Activity Relationship (SAR) Insights

The selectivity of diaryl-substituted pyrazoles like celecoxib for COX-2 over COX-1 is attributed to key structural features. The presence of a sulfonamide or a similar group on one of the phenyl rings allows the molecule to fit into a side pocket present in the active site of the COX-2 enzyme, a feature that is absent in the COX-1 isoform. This structural difference forms the basis for the design of COX-2 selective inhibitors.

Anticancer Therapeutics: A New Frontier for Pyrazole Derivatives as Kinase Inhibitors

The therapeutic landscape of oncology has been revolutionized by the advent of targeted therapies, particularly protein kinase inhibitors. Pyrazole derivatives have emerged as a prominent class of compounds in this domain, with several approved drugs and numerous candidates in clinical development.[7] Their mechanism of action often involves the inhibition of key kinases that are dysregulated in cancer, thereby impeding tumor growth and proliferation.[8]

Targeting Key Oncogenic Kinases

Pyrazole-based inhibitors have been successfully developed to target a range of kinases implicated in cancer, including:

-

Epidermal Growth Factor Receptor (EGFR): Pyrazole-thiadiazole hybrids have shown potent inhibitory activity against EGFR, a key driver in many cancers.[9]

-

Cyclin-Dependent Kinases (CDKs): Several pyrazole derivatives have been identified as potent inhibitors of CDKs, such as CDK2, which are crucial for cell cycle progression.[10][11]

-

Aurora Kinases: These are essential for mitotic progression, and pyrazole-based inhibitors have demonstrated the ability to disrupt this process in cancer cells.

-

Bruton's Tyrosine Kinase (BTK): Ibrutinib, a pyrazole-containing drug, is a potent BTK inhibitor used in the treatment of certain B-cell malignancies.[1]

Illustrative Signaling Pathway: Inhibition of a Generic Receptor Tyrosine Kinase

The following diagram depicts a simplified, representative signaling pathway and how a pyrazole-based kinase inhibitor can disrupt it.

Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7a | HepG2 (Liver) | 6.1 ± 1.9 | [12][13] |

| 7b | HepG2 (Liver) | 7.9 ± 1.9 | [12][13] |

| 45b | HCT-116 (Colon) | 0.053 | |

| 45b | MCF-7 (Breast) | 0.126 | [2] |

| 45b | HepG2 (Liver) | 0.039 | [2] |

| C5 | EGFR | 0.07 |

Antimicrobial Applications: A Continuing Battle

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have long been investigated for their antibacterial and antifungal properties, and recent research continues to unveil their potential in this arena.[1][14]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are diverse. Some compounds have been shown to disrupt the bacterial cell wall, leading to cell lysis.[15] Others may interfere with essential metabolic pathways or inhibit key enzymes necessary for microbial survival. The broad spectrum of activity observed for some pyrazole derivatives makes them attractive candidates for further development.

Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for a representative pyrazole derivative against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 21a | Staphylococcus aureus | 62.5 - 125 | [14] |

| 21a | Candida albicans | 2.9 - 7.8 | [14] |

Experimental Protocols: From Synthesis to Biological Evaluation

A critical component of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section provides detailed, step-by-step methodologies for the synthesis of a generic pyrazole derivative and its subsequent evaluation for anticancer and antimicrobial activity.

Synthesis of a Representative Pyrazole Derivative

This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole via a condensation reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of a 1,3-diketone (1 mmol) in ethanol (20 mL), add hydrazine hydrate or a substituted hydrazine (1.2 mmol).

-

Reaction Conditions: Add a catalytic amount of a suitable acid (e.g., acetic acid) and reflux the reaction mixture for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][16]

Caption: General Synthesis Workflow for Pyrazole Derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][13]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This protocol describes the agar diffusion method for evaluating the antimicrobial activity of pyrazole derivatives.[1]

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

-

Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the pyrazole derivative onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

The pyrazole scaffold has unequivocally demonstrated its value in drug discovery, leading to the development of numerous clinically successful drugs. Its versatility allows for the fine-tuning of pharmacological properties to target a wide range of diseases. The future of pyrazole-based drug discovery lies in the exploration of novel substitution patterns, the development of multi-target agents, and the application of advanced synthetic methodologies to create more complex and potent derivatives. As our understanding of disease biology deepens, the rational design of pyrazole-based compounds will continue to yield innovative and effective therapies for a multitude of human ailments. The metabolic stability and proven track record of the pyrazole nucleus ensure that it will remain a privileged and highly sought-after scaffold in the ongoing quest for new medicines.[1]

References

- Kumar, D., et al. (2026). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Molecular Diversity.

-

Abdel-Wahab, B. F., et al. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(11), 1891. [Link]

-

Singh, U. P., & Bhat, H. R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2029. [Link]

-

Sharma, V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 195-212. [Link]

-

El-Shehry, M. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12051–12066. [Link]

-

Whirl-Carrillo, M., et al. (2021). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

-

Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15, 12345-12367. [Link]

-

Faria, J. V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 16(7), 1011. [Link]

- Gaba, M., et al. (2014). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1094-1101.

-

Gierse, J. K., et al. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford University School of Medicine. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 26(22), 6905. [Link]

-

El-Shehry, M. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12051–12066. [Link]

-

Lv, P. C., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30973–30983. [Link]

-

Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15, 34567-34578. [Link]

-

Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15, 34567-34578. [Link]

- Pop, O., & Sabou, A. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK pathways in breast cancer therapy.

-

Brutcher, E., & Do, B. (2023). COX Inhibitors. StatPearls. [Link]

-

Faria, J. V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 16(7), 1011. [Link]

- Loll, P. J., et al. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase.

Sources

- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. med.stanford.edu [med.stanford.edu]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrazol-5-amines

Abstract

Substituted pyrazol-5-amines represent a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous biologically active agents, including kinase inhibitors and anti-inflammatory drugs.[1] The therapeutic efficacy and developability of these molecules are intrinsically linked to their physicochemical properties. This technical guide provides a comprehensive exploration of the key physicochemical parameters of substituted pyrazol-5-amines—acidity (pKa), lipophilicity (LogP/LogD), aqueous solubility, and solid-state characteristics. Designed for researchers, medicinal chemists, and drug development professionals, this document offers an in-depth analysis of the theoretical underpinnings of these properties, detailed experimental and computational protocols for their determination, and insights into how substituent modifications can be strategically employed to optimize molecular behavior. By synthesizing fundamental principles with practical methodologies, this guide aims to empower scientists to make informed decisions in the design and development of novel pyrazol-5-amine-based therapeutics.

Introduction: The Strategic Importance of the Pyrazol-5-amine Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique combination of chemical stability, synthetic versatility, and the capacity for diverse intermolecular interactions.[2][3] The introduction of an amino group at the C5 position creates the pyrazol-5-amine core, a privileged pharmacophore that has been successfully exploited in a multitude of drug discovery programs. The nitrogen atoms of the pyrazole ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating potent and specific interactions with biological targets like protein kinases.[4]

However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility can hinder formulation and lead to erratic absorption, while unfavorable lipophilicity can result in poor pharmacokinetics and off-target toxicity. The ionization state of a molecule, governed by its pKa, dictates its behavior in the varied pH environments of the human body, profoundly impacting absorption, distribution, metabolism, and excretion (ADME). Therefore, a deep and predictive understanding of these properties is not merely academic—it is a critical prerequisite for successful drug development.

This guide is structured to provide a holistic view of the key physicochemical attributes of substituted pyrazol-5-amines, offering both the conceptual framework and the practical tools necessary for their evaluation and optimization.

Acidity and Basicity: The pKa of Substituted Pyrazol-5-amines

The pKa, the negative logarithm of the acid dissociation constant, is a fundamental parameter that quantifies the strength of an acid or base. For pyrazol-5-amines, multiple ionizable centers exist: the "pyrrolic" nitrogen (N1), the "pyridinic" nitrogen (N2), and the exocyclic amino group (NH2). The pKa of the parent pyrazole is approximately 2.5, indicating it is a very weak base.[5] The introduction of the amino group, a base-strengthening substituent, significantly influences the overall basicity of the scaffold.

The protonation state of a pyrazol-5-amine derivative at physiological pH (typically ~7.4) is critical. It influences solubility, membrane permeability, and the potential for ionic interactions with the biological target.

Influence of Substituents on pKa

The electronic properties of substituents on the pyrazole ring and the exocyclic amine can significantly modulate the pKa values. This relationship can be qualitatively predicted and quantitatively analyzed using the principles of physical organic chemistry, such as the Hammett equation.[6][7]

-

Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, and amino groups donate electron density to the ring system. This increases the electron density on the nitrogen atoms, making them more basic and thus increasing their pKa.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro, cyano, and haloalkyl groups pull electron density away from the ring. This reduces the basicity of the nitrogen atoms, leading to a lower pKa.

The position of the substituent is also crucial. A substituent at the C3 or C4 position will have a different electronic influence on the N2 and N1 nitrogens compared to a substituent on the N1-phenyl ring, for example.

Workflow: pKa Determination

Caption: Workflow for pKa determination of pyrazol-5-amines.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.[8][9][10]

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions[8]

-

0.15 M KCl solution (to maintain constant ionic strength)[8]

-

Nitrogen gas supply

-

Analyte (substituted pyrazol-5-amine)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

-

Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., water, methanol/water co-solvent) to a known concentration (e.g., 1 mM).[8] Add KCl to maintain a constant ionic strength.[8]

-

Inert Atmosphere: Place the solution in the reaction vessel and purge with nitrogen to remove dissolved CO2.[8]

-

Titration: Immerse the pH electrode in the solution and begin stirring.

-

For determining a basic pKa, titrate with standardized 0.1 M HCl.

-

For determining an acidic pKa, titrate with standardized 0.1 M NaOH.

-

-

Data Collection: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[9]

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be accurately determined from the inflection point of the curve, often visualized by plotting the first or second derivative of the titration curve.

Computational Prediction of pKa

In silico methods provide a rapid means to estimate pKa values, guiding synthesis and prioritization.

-

Empirical Methods: Software like ChemAxon's MarvinSketch and ACD/Labs Percepta use large databases of experimental pKa values to predict the pKa of new structures based on fragments and substituent effects.[11][12][13] These methods are extremely fast and often provide good accuracy for common structural motifs.

-

Quantum Mechanics (QM): Methods based on Density Functional Theory (DFT) combined with a continuum solvation model (like SMD) can provide highly accurate pKa predictions.[14][15][16] These calculations determine the Gibbs free energy change of the protonation/deprotonation reaction in solution. While computationally more intensive, QM methods are valuable for novel scaffolds not well-represented in empirical training sets.[14]

Lipophilicity: The Balance Between Water and Fat (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties. It is most commonly quantified as the partition coefficient (P) between n-octanol and water. The logarithm of this value, LogP, is used for neutral species.[17]

LogP = log ( [Compound]octanol / [Compound]water )

Since most drugs are ionizable, the distribution coefficient (LogD) is often more relevant. LogD is the ratio of the sum of all species (ionized and neutral) of the compound in each phase at a specific pH, typically 7.4.[17]

A delicate balance is required: sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.

Influence of Substituents on Lipophilicity

Substituents can dramatically alter the LogP of a pyrazol-5-amine core.

-

Hydrophobic Groups: Adding nonpolar groups like alkyl chains, aryl rings, or halogens will increase the LogP.

-

Hydrophilic Groups: Incorporating polar groups capable of hydrogen bonding, such as hydroxyls, amides, or carboxylic acids, will decrease the LogP.

For instance, replacing a phenyl ring with a more polar pyrazole ring can be a strategy to decrease LogD and improve aqueous solubility.[18]

Workflow: LogP/LogD Determination

Caption: Workflow for LogP/LogD determination.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[19][20][21]

Materials:

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer, pH 7.4 (pre-saturated with n-octanol)[19]

-

Analyte (substituted pyrazol-5-amine)

-

Glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Saturation: Vigorously mix n-octanol and the aqueous buffer for 24 hours and allow the phases to separate completely before use.[19]

-

Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the aqueous buffer and n-octanol. The final concentration should be within the linear range of the analytical method.

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[2]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the analyte in both the n-octanol and aqueous layers using a calibrated HPLC-UV method.[22]

-

Calculation: Calculate the LogD using the measured concentrations.

Computational Prediction of LogP

Numerous computational algorithms exist for predicting LogP, which are invaluable for virtual screening.

-

Atom/Fragment-based Methods (e.g., ClogP, ALOGP): These methods dissect a molecule into its constituent atoms or functional group fragments. The final LogP is calculated by summing the lipophilicity contributions of each piece, along with correction factors for intramolecular interactions.

-

Property-based Methods: These approaches use whole-molecule descriptors (e.g., molecular weight, polar surface area) in a regression model to predict LogP. Software like MarvinSketch provides robust LogP and LogD predictors.[23]

Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[24] Poor solubility is a major reason for the failure of drug candidates. For pyrazol-5-amines, solubility is heavily influenced by their pKa (ionization) and lipophilicity (LogP).

Two types of solubility are commonly measured in drug discovery:

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. This is often measured using a shake-flask method with extended incubation times.[25]

-

Kinetic Solubility: The concentration at which a compound, added from a concentrated organic stock solution (e.g., DMSO), precipitates out of an aqueous buffer. This is a high-throughput measurement that mimics the conditions of many in vitro biological assays.[24]

Experimental Protocol: Kinetic Solubility by Nephelometry

Nephelometry measures the light scattered by suspended particles in a solution. It is a rapid, high-throughput method for determining the point at which a compound precipitates, thus defining its kinetic solubility.[24][26]

Materials:

-

Nephelometer (plate-reader based)

-

Microtiter plates (e.g., 96- or 384-well)

-

Analyte stock solutions in DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

-

Stock Solution Dispensing: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentration.

-

Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

-

Measurement: Place the microtiter plate in the nephelometer and measure the light scattering (often reported in Nephelometric Turbidity Units, NTU).

-

Data Analysis: Plot the NTU versus compound concentration. The concentration at which a sharp increase in light scattering is observed is defined as the kinetic solubility.[26]

Solid-State Properties: Crystal Structure and Packing

The solid-state properties of a pyrazol-5-amine derivative influence its stability, dissolution rate, and manufacturability. Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of molecules in the solid state.

For pyrazol-5-amines, hydrogen bonding is a dominant intermolecular interaction. The pyrazole N-H, the pyridinic N2, and the amino group (NH2) are all potent hydrogen bond donors and acceptors. These interactions often lead to the formation of well-defined supramolecular structures, such as dimers, chains, or sheets.[27][28][29]

Understanding these packing arrangements is crucial. Different polymorphs (different crystal packing of the same molecule) can have vastly different solubilities and stabilities. The presence of strong hydrogen bonding networks generally correlates with higher melting points and lower solubility, as more energy is required to break the crystal lattice.

Logical Relationship: Physicochemical Properties and Drug Development

Caption: Interplay of physicochemical properties in drug development.

Conclusion and Future Perspectives

The physicochemical properties of substituted pyrazol-5-amines are not independent variables but rather a deeply interconnected set of parameters that collectively define a molecule's behavior. A strategic approach to drug design involves the multi-parameter optimization of these properties. For instance, increasing lipophilicity to enhance permeability must be balanced against the potential for decreased solubility. Modifying a substituent to alter pKa will invariably impact both LogD and solubility.

The methodologies outlined in this guide—from high-throughput kinetic assays to rigorous potentiometric and crystallographic analyses—provide the essential toolkit for the modern medicinal chemist. Coupled with the predictive power of computational models, these tools enable a more rational and efficient exploration of chemical space. As the demand for novel therapeutics continues to grow, a profound understanding and systematic application of these physicochemical principles will remain paramount to the successful development of the next generation of pyrazol-5-amine-based medicines.

References

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- LogP / LogD shake-flask method. protocols.io.

- Protocol for Determining pKa Using Potentiometric Titration.

- Biopharmaceutical Profiling of New Antitumor Pyrazole Deriv

- Calculator Plugins in MarvinSketch. Chemaxon Docs.

- (a) Chemical structures of pyrazole/pyrazolone/aminopyrazolone; (b) rationally designed amino acids/peptides.

- Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.

- Kinetic Solubility Assays Protocol. AxisPharm.

- On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design.

- Hammett equ

- Training the pKa Plugin. Chemaxon Docs.

- Molecular Structures and Intermolecular Hydrogen Bonding of Silyl

- Solubility Determination of Chemicals by Nephelometry.

- Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge.

- Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry.

- Calcul

- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK...

- A fully automated kinetic solubility screen in 384-well plate form

- A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.

- Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section E.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Measurement of pKa by Potentiometry. YouTube.

- LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

- Simple Method for the Estimation of pKa of Amines.

- Predicting charge / protonation state distribution vs pH with MarvinSketch. tristanderond.com.

- Problem Set #3: Substitutent Effects and LFERS. University of Calgary.

- Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picr

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Review: biologically active pyrazole deriv

- Shake Flask Method. Scribd.

- MarvinSketch : Calcul

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.

- In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science.

- Analysis of Hydrogen Bonds in Crystals. MDPI.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.

- Calculate the pKa of an organic acid/base using Hammett and Taft constants. YouTube.

- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.

- DFT Calculations of Isotropic Hyperfine Coupling Constants of Nitrogen Aromatic Radicals: The Challenge of Nitroxide Radicals.

Sources

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. web.viu.ca [web.viu.ca]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scispace.com [scispace.com]

- 11. Calculator Plugins in MarvinSketch - Documentation [docs.chemaxon.com:443]

- 12. Training the pKa Plugin - Documentation [docs.chemaxon.com:443]

- 13. Predicting charge / protonation state distribution vs pH with MarvinSketch [tristanderond.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model [mdpi.com]

- 17. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. scribd.com [scribd.com]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. uwosh.edu [uwosh.edu]

- 24. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. enamine.net [enamine.net]

- 26. bmglabtech.com [bmglabtech.com]

- 27. researchgate.net [researchgate.net]

- 28. Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines [mdpi.com]

- 29. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]

Novel Pyrazole Compounds in Drug Discovery: From Privileged Scaffold to Preclinical Candidate

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to provide a comprehensive technical overview of the discovery and development of novel pyrazole-based therapeutics. The pyrazole nucleus is a cornerstone of modern medicinal chemistry, and understanding its journey from a simple heterocycle to a clinically successful drug is paramount for today's researchers.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in drug discovery.[1] This designation is not arbitrary; it is rooted in the molecule's unique physicochemical properties that make it an exceptional pharmacophore. Its structural rigidity, capacity for hydrogen bonding, and stable aromatic nature allow it to bind to a diverse set of biological targets with high affinity.[1][2]

The history of pyrazole-based drugs dates back to the synthesis of antipyrine in the 1880s. However, the true potential of this scaffold was realized in the 20th and 21st centuries with the development of blockbuster drugs like the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous oncology agents.[1][3] These successes have cemented the pyrazole moiety as a critical component in the modern drug discovery armamentarium, with applications spanning a vast range of diseases.[4][5]

Synthetic Strategies: Building the Pyrazole Core

The versatility of the pyrazole scaffold is matched by the diversity of synthetic routes available for its construction. The choice of synthetic strategy is critical as it dictates the substitution patterns possible, influencing the subsequent structure-activity relationship (SAR) studies.

Classical Synthesis: Knorr Pyrazole Synthesis

One of the most fundamental methods is the cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl moiety (or a functional equivalent).[6][7]

Conceptual Workflow: Knorr Pyrazole Synthesis

Caption: High-level overview of the Knorr pyrazole synthesis.

Modern Synthetic Approaches

While classical methods are robust, modern organic chemistry has introduced more sophisticated and efficient strategies:

-

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the pyrazole ring, offering high atom economy and rapid access to diverse libraries of compounds.[8]

-

Palladium-Catalyzed Coupling: Cross-coupling reactions enable the introduction of complex substituents onto the pyrazole core, which is crucial for fine-tuning biological activity.[9]

-

1,3-Dipolar Cycloadditions: Reactions between alkynes and diazo compounds provide a direct and often regioselective route to pyrazole synthesis.[7]

Therapeutic Applications & Mechanisms of Action

The broad bioactivity of pyrazole derivatives is a testament to their structural versatility.[1][5] They have been successfully developed as anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective agents, among others.[1]

Anti-inflammatory Agents: Selective COX-2 Inhibition

The most prominent success story in this class is Celecoxib (Celebrex®) . Its mechanism revolves around the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation to produce prostaglandins.[10][11] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric protection, celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][12]

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Anticancer Agents: Targeting Kinases and Angiogenesis

In oncology, pyrazole derivatives have emerged as potent inhibitors of key signaling pathways that drive tumor growth and survival. Many function as tyrosine kinase inhibitors (TKIs).[13][14]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which tumors form new blood vessels. Novel pyrazole compounds have been designed to bind to the ATP-binding site of VEGFR-2, inhibiting its kinase activity and thereby cutting off the tumor's blood supply.[13]

-

CDK Inhibition: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation. Aberrant CDK activity is a hallmark of cancer. Pyrazole scaffolds have been successfully employed to design inhibitors of CDKs, such as CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[1][15]

Table 1: Examples of Pyrazole-Based Anticancer Agents

| Drug Name | Primary Target(s) | Approved Indications | Reference |

| Crizotinib | ALK, ROS1 | Non-small cell lung cancer (NSCLC) | [13][14] |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia vera | [14] |

| Axitinib | VEGFR, PDGFR, KIT | Renal cell carcinoma | [14] |

Antimicrobial and Antiviral Applications

The pyrazole nucleus is also a versatile scaffold for developing agents against infectious diseases.

-

Antibacterial: Pyrazole derivatives can exert antibacterial effects through multiple mechanisms, including the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR), or by disrupting the bacterial cell membrane.[1]

-

Antiviral: Pyrazoles have shown promise against a range of viruses, including Dengue virus, SARS-CoV-2, and HIV, often by inhibiting viral replication processes such as RNA synthesis.[1]

The Drug Discovery Workflow: A Step-by-Step Guide

Developing a novel pyrazole compound from a concept to a preclinical candidate involves a systematic, multi-stage process. This workflow ensures that only the most promising compounds with favorable efficacy and safety profiles advance.

Workflow: Pyrazole Drug Discovery Cascade

Caption: A typical cascade for pyrazole drug discovery.

Protocol: Synthesis and Characterization

This protocol provides a generalized procedure for the synthesis of a 1,3,5-trisubstituted pyrazole via condensation, a common starting point for a discovery campaign.

Experimental Protocol 1: Synthesis of a Phenyl-Substituted Pyrazole Derivative

-

Reaction Setup: To a solution of a substituted chalcone (1.0 eq) in glacial acetic acid (10 mL), add phenylhydrazine hydrochloride (1.2 eq).

-

Reflux: Heat the reaction mixture to reflux (approx. 120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with cold ethanol.

-

Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure pyrazole derivative.

-

Characterization: Confirm the structure of the final compound using the following techniques:[16][17]

-

¹H and ¹³C NMR: To determine the chemical structure and purity.

-

FT-IR Spectroscopy: To identify key functional groups.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

-

Protocol: In Vitro Biological Evaluation

Once synthesized, compounds must be tested for biological activity. The choice of assay is target-dependent.

Experimental Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This assay is fundamental for anticancer drug discovery to assess a compound's ability to inhibit cell proliferation.[13]

-

Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[18]

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Table 2: Sample In Vitro Screening Data

| Compound ID | Target Cell Line | IC₅₀ (µM) | Selectivity vs. Normal Cells (e.g., HUVEC) |

| Lead Cmpd 17 | PC-3 (Prostate Cancer) | 1.5 ± 0.2 | >5-fold (IC₅₀ = 8.7 µM)[18] |

| Lead Cmpd 20 | PC-3 (Prostate Cancer) | 2.1 ± 0.4 | ~1-fold (High toxicity)[18] |

| Sorafenib (Ref) | PC-3 (Prostate Cancer) | 1.13 | - |

| Cmpd 3i | PC-3 (Prostate Cancer) | 1.24 | Not specified |

| Cmpd 3i | VEGFR-2 (Enzymatic) | 0.00893 | >3000-fold vs. Sorafenib (IC₅₀ = 0.030 µM)[13] |

Data synthesized from multiple sources for illustrative purposes.[13][18] This table highlights a critical aspect of early discovery: identifying compounds like Cmpd 17 that show potency against cancer cells while having a lesser impact on healthy cells, a key preclinical requirement.[18]

Case Studies: Lessons from the Field

Celecoxib: The Archetype of Rational Design

The development of Celecoxib is a landmark example of structure-based drug design. Researchers identified key structural differences between the active sites of COX-1 and COX-2. The COX-2 active site possesses a larger, secondary pocket. Scientists rationally designed the diaryl-substituted pyrazole scaffold of Celecoxib with a bulky sulfonamide group that could fit into this secondary pocket, conferring selectivity for COX-2 and sparing COX-1.[1][10] This approach not only led to a successful drug but also validated the strategy of targeting isoenzyme-specific differences to improve drug safety.

Rimonabant: A Cautionary Tale of Off-Target Effects

Rimonabant was developed as a selective cannabinoid-1 (CB1) receptor antagonist for treating obesity.[19][20] Clinical trials showed significant efficacy in weight loss and improving metabolic profiles.[19] However, after its approval in Europe, post-marketing surveillance revealed a high incidence of severe psychiatric side effects, including depression and anxiety.[21] The CB1 receptor is widely distributed in the central nervous system and plays a crucial role in mood regulation. The drug's potent blockade of this receptor led to these unforeseen and severe adverse events, ultimately resulting in its withdrawal from the market.[20][21] The story of Rimonabant serves as a critical reminder that even highly selective compounds can have profound on-target toxicities if the target itself is involved in multiple critical physiological processes. It underscores the absolute necessity of comprehensive safety pharmacology and a deep understanding of the target's biology.

Future Perspectives

The journey of pyrazole-based drug discovery is far from over. Current research is focused on several exciting frontiers:

-

Multi-Target Ligands: Designing single pyrazole molecules that can modulate multiple disease-related targets simultaneously, potentially offering superior efficacy for complex diseases like cancer.[1]

-

Hybrid Molecules: Fusing the pyrazole scaffold with other known pharmacophores to create hybrid compounds with novel or synergistic activities.[1]

-

Targeted Drug Delivery: Conjugating pyrazole inhibitors to targeting moieties (e.g., antibodies) to deliver the therapeutic agent specifically to diseased cells, enhancing efficacy and reducing systemic toxicity.

The pyrazole scaffold remains a vibrant and highly productive core for innovation in medicinal chemistry. Its proven track record and chemical tractability ensure that it will continue to be a source of novel and impactful medicines for years to come.

References

-

Kharl, M., Khan, S., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

(2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

-

Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

-

(2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]

-

(2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

(2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

(2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

-

(2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Springer. [Link]

-

Akhtar, N., & Singh, S. (2023). Celecoxib. StatPearls Publishing. [Link]

-

(2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. MDPI. [Link]

-

Patel, P., & R. (2007). Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. American Journal of Health-System Pharmacy. [Link]

-

(2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Taylor & Francis Online. [Link]

-

Rimonabant. Wikipedia. [Link]

-

(2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Health Risks. [Link]

-

(2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

-

Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

-

(2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

(2024). What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]

-

(2015). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica. [Link]

-

(2011). Rimonabant: From RIO to Ban. International Journal of Clinical Practice. [Link]

-

(2025). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

(2025). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Chemical Health Risks. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. ClinPGx [clinpgx.org]

- 13. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rimonabant - Wikipedia [en.wikipedia.org]

- 21. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antimicrobial Potential of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable and urgent threat to global health. The capacity of microorganisms to withstand the effects of previously effective drugs necessitates a continuous and innovative pipeline of new antimicrobial agents.[1] The pyrazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 4-Ethyl-3-methyl-1H-pyrazol-5-amine , outlining a comprehensive research program to investigate its potential as a novel antimicrobial agent. This document is structured not as a rigid protocol, but as a strategic guide for the scientific investigation of this promising compound, from its initial synthesis to the elucidation of its mechanism of action and preliminary safety profiling.

Rationale and Hypothesis: Why 4-Ethyl-3-methyl-1H-pyrazol-5-amine?

The selection of 4-Ethyl-3-methyl-1H-pyrazol-5-amine for antimicrobial investigation is rooted in the established bioactivity of the 5-aminopyrazole core. The amino group at the 5-position and the potential for substitution at the 3 and 4 positions of the pyrazole ring offer a versatile platform for modulating antimicrobial potency and spectrum. It is hypothesized that the ethyl and methyl substitutions on the pyrazole ring of the target compound may enhance its interaction with microbial targets and improve its pharmacokinetic properties compared to unsubstituted aminopyrazoles.

Synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine: A Proposed Pathway

Proposed Synthetic Scheme

The synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine can be envisioned in two key steps starting from commercially available reagents:

-

Synthesis of the β-ketonitrile intermediate (2-cyano-3-methylpentan-3-one): This can be achieved through a Claisen condensation reaction between propionitrile and ethyl propionate in the presence of a strong base like sodium ethoxide.

-

Cyclization with Hydrazine: The resulting β-ketonitrile is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the final product, 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Caption: Proposed synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-cyano-3-methylpentan-3-one

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, slowly add a mixture of propionitrile (1 equivalent) and ethyl propionate (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure β-ketonitrile.

Step 2: Synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

-

Dissolve the purified 2-cyano-3-methylpentan-3-one (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Characterization: The final product should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Antimicrobial Susceptibility Testing

The initial assessment of the antimicrobial potential of 4-Ethyl-3-methyl-1H-pyrazol-5-amine will involve determining its activity against a panel of clinically relevant microorganisms.

Selection of Microbial Strains

A representative panel of bacteria and fungi should be selected, including:

-

Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Bacillus subtilis, Enterococcus faecalis.

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

-

Fungi: Candida albicans, Aspergillus fumigatus.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative and widely accepted technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Prepare a stock solution of 4-Ethyl-3-methyl-1H-pyrazol-5-amine in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion Assay

The disk diffusion assay provides a qualitative assessment of antimicrobial activity and can be used as a preliminary screening method.

Protocol:

-

Prepare a standardized inoculum of the test microorganism and spread it uniformly onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Impregnate sterile paper discs with a known concentration of 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

-

Place the discs onto the inoculated agar surface.

-

Incubate the plates under appropriate conditions.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.

Caption: Workflow for in vitro antimicrobial screening.

Elucidation of the Mechanism of Action

Understanding how an antimicrobial agent kills or inhibits the growth of microorganisms is crucial for its development. Based on the known mechanisms of other pyrazole derivatives, the following assays are proposed to investigate the mode of action of 4-Ethyl-3-methyl-1H-pyrazol-5-amine.[1]

Assessment of Cell Membrane Integrity

Damage to the bacterial cell membrane is a common mechanism of action for many antimicrobial compounds.

Protocol: Propidium Iodide (PI) Uptake Assay

-

Treat a suspension of bacterial cells with 4-Ethyl-3-methyl-1H-pyrazol-5-amine at its MIC and 2x MIC.

-

Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

-

After a defined incubation period, add propidium iodide to the cell suspensions.

-

Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates that PI has entered the cells through a compromised membrane.

Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential enzymes involved in DNA replication and are validated targets for antibacterial agents.[6]

Protocol: DNA Supercoiling/Relaxation Assays

These assays typically utilize purified enzymes and plasmid DNA.

-

DNA Gyrase Inhibition Assay: This assay measures the ability of the compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different DNA topoisomers (relaxed, supercoiled) are then separated by agarose gel electrophoresis.

-